molecular formula C6H12O3 B2838775 3-Methoxypropyl acetate CAS No. 41448-83-3; 84540-57-8

3-Methoxypropyl acetate

Cat. No.: B2838775
CAS No.: 41448-83-3; 84540-57-8
M. Wt: 132.159
InChI Key: CCTFMNIEFHGTDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxypropyl acetate is an ester compound featuring a methoxy group (-OCH₃) and an acetate group (-OAc) attached to a propyl chain. For instance, propylene glycol methyl ether acetate (PGMEA), CAS 108-65-6, is a widely used solvent with a molecular weight of 132.16 . However, discrepancies exist in the literature: lists "this compound" with a molecular weight of 252.10, which may indicate a different isomer or a typographical error. This article assumes this compound refers to a propyl-chain derivative (CH₃O-(CH₂)₃-OAc), though nomenclature ambiguities are noted.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key properties and applications of 3-methoxypropyl acetate and structurally related esters:

Compound Name CAS Number Molecular Weight Key Features Applications References
This compound - 132.16 (hypothetical) Methoxy and acetate groups on a linear propyl chain. Solvent, intermediate in organic synthesis.
Propylene Glycol Methyl Ether Acetate (PGMEA) 108-65-6 132.16 Isomeric structure (1-methoxy-2-propyl acetate); high boiling point (~146°C). Electronics (photoresist solvent), coatings.
3-Chloro-2-hydroxypropyl Acetate - 154.59 Chloro and hydroxyl substituents on the propyl chain. Pharmaceutical intermediates.
3-Phenylpropyl Acetate 122-72-5 178.23 Phenyl group enhances aromaticity. Flavoring agent in food and fragrances.
3-(Trimethoxysilyl)propyl Acetate - 234.34 (calculated) Silane functional group; hydrolyzes to form silanol bonds. Adhesion promoter in polymers and composites.
2,3-Dihydroxypropyl Acetate 106-61-6 148.16 Two hydroxyl groups; hygroscopic. Plasticizer, humectant.

Notes and Limitations

  • Nomenclature Ambiguities: The term "this compound" may refer to isomers or larger derivatives (e.g., ’s 252.10 MW entry), necessitating careful structural verification.
  • Data Gaps: Limited toxicity and thermodynamic data exist for less common derivatives like 3-(methylthio)propyl acetate (CAS 16630-55-0) .
  • Industrial Relevance : PGMEA remains the most commercially significant analog due to its versatility in electronics and coatings .

Properties

CAS No.

41448-83-3; 84540-57-8

Molecular Formula

C6H12O3

Molecular Weight

132.159

IUPAC Name

3-methoxypropyl acetate

InChI

InChI=1S/C6H12O3/c1-6(7)9-5-3-4-8-2/h3-5H2,1-2H3

InChI Key

CCTFMNIEFHGTDU-UHFFFAOYSA-N

SMILES

CC(=O)OCCCOC

solubility

not available

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A process according to claim 1 wherein propylene oxide is reacted with either methyl acetate to produce methoxypropylacetate or with ethyl acetate to produce ethoxypropylacetate.
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Synthesis routes and methods II

Procedure details

In the manner comparable with Example 1 3.54 g vinyl toluene, 5.69 g isobornyl methacrylate, 9.20 g 2-ethyl hexyl methacrylate, 7.15 g hydroxy ethyl methacrylate, and 1.28 g ditertiary butylperoxide dissolved in 11.94 g xylene and 5.97 g methoxypropyl acetate were polymerized.
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Example 1
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2-ethyl hexyl methacrylate
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9.2 g
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hydroxy ethyl methacrylate
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7.15 g
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reactant
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1.28 g
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11.94 g
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